molecular formula C7H4N2O3 B102759 2,1,3-Benzoxadiazole-5-carboxylic acid CAS No. 19155-88-5

2,1,3-Benzoxadiazole-5-carboxylic acid

Cat. No.: B102759
CAS No.: 19155-88-5
M. Wt: 164.12 g/mol
InChI Key: WZUFYJFTOVGJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 2,1,3-Benzoxadiazole-5-carboxylic acid is suggested to be the opioid receptors . These receptors are a group of G-protein-coupled receptors with opioids as ligands. They play a crucial role in mediating pain relief and are the target of many analgesic drugs.

Mode of Action

This compound is believed to function as an agonist of the opioid receptors . As an agonist, it binds to and activates these receptors, triggering a series of intracellular events.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitroaniline with carbon disulfide and potassium hydroxide, followed by oxidation and cyclization to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzoxadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Comparison: 2,1,3-Benzoxadiazole-5-carboxylic acid is unique due to its oxadiazole ring, which imparts distinct electronic properties compared to similar compounds. This uniqueness makes it valuable in applications requiring specific electronic or photonic characteristics .

Properties

IUPAC Name

2,1,3-benzoxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUFYJFTOVGJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370732
Record name 2,1,3-Benzoxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19155-88-5
Record name 2,1,3-Benzoxadiazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19155-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzoxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-benzoxadiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a room temperature, stirred solution of ethyl benzo[c][1,2,5]oxadiazole-5-carboxylate (0.7 g, 3.626 mmol) in MeOH (30 mL) was added 10% NaOH solution (6 mL) and the reaction mixture was then stirred at 40° C. for 3 h. The reaction mixture was then acidified to pH ˜2 with 2 N HCl and the aqueous layer was extracted with DCM (3×150 mL). The combined organic extracts were washed with water (100 mL) and brine (100 mL), dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure to afford benzo[c][1,2,5]oxadiazole-5-carboxylic acid (0.49 g, 82%) as a solid.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,1,3-Benzoxadiazole-5-carboxylic acid
Reactant of Route 2
2,1,3-Benzoxadiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2,1,3-Benzoxadiazole-5-carboxylic acid
Reactant of Route 4
2,1,3-Benzoxadiazole-5-carboxylic acid
Reactant of Route 5
2,1,3-Benzoxadiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,1,3-Benzoxadiazole-5-carboxylic acid
Customer
Q & A

Q1: How does 2,1,3-Benzoxadiazole-5-carboxylic acid interact with Titanium Dioxide (TiO2) in the context of dye-sensitized solar cells?

A1: this compound acts as a photosensitizer in dye-sensitized solar cells (DSSCs). [] Upon absorbing light, the dye molecule becomes excited and injects an electron into the conduction band of the TiO2 semiconductor. This electron transfer process is energetically favorable due to the relative energy levels of the excited dye and the TiO2 conduction band. [] This electron injection is a key step in converting sunlight into electricity within a DSSC.

Q2: What are the key findings from the Density Functional Theory (DFT) study on this compound and its derivatives for DSSC applications?

A2: The DFT study revealed several important findings:

  • Improved Light Harvesting: The designed derivatives of this compound showed enhanced light harvesting efficiency compared to the parent compound. [] This means they can absorb a wider range of sunlight wavelengths, potentially leading to higher solar cell efficiency.
  • Efficient Electron Injection: The calculated free energy change of electron injection from the designed dyes to TiO2 was favorable. [] This suggests efficient electron transfer from the excited dye to the TiO2, a crucial factor for DSSC performance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.